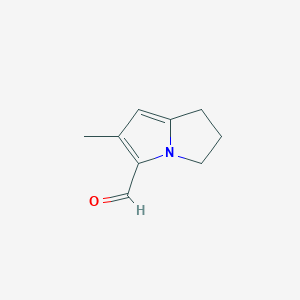
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile typically involves the reaction of malononitrile with hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes. This multicomponent reaction is carried out in the presence of a catalytic amount of potassium carbonate in glycerol as a deep eutectic solvent . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and phospholipase A2 (PLA2), which are involved in cancer and inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a nitrile group.
5-Amino-3,4-dimethyl-isoxazole: This compound has two methyl groups on the isoxazole ring.
Uniqueness
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is unique due to the presence of both an amino group and a dimethylamino group on the isoxazole ring, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-amino-3-(dimethylamino)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-10(2)6-4(3-7)5(8)11-9-6/h8H2,1-2H3 |
InChI-Schlüssel |
HQEHHNWXGGCIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NOC(=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)




![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

